molecular formula C19H21N B1345128 4-Hexyl-4'-cyanobiphenyl CAS No. 41122-70-7

4-Hexyl-4'-cyanobiphenyl

Cat. No.: B1345128
CAS No.: 41122-70-7
M. Wt: 263.4 g/mol
InChI Key: VADSDVGLFDVIMG-UHFFFAOYSA-N
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Description

4-Hexyl-4’-cyanobiphenyl is a well-known liquid crystalline substance, often referred to as a nematic liquid crystal. It belongs to the nCB homologous series and is notable for its strong dipole moment, good chemical stability, and a convenient temperature range for the nematic phase . This compound is widely used in various applications due to its unique electro-optical properties.

Scientific Research Applications

4-Hexyl-4’-cyanobiphenyl has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4-Hexyl-4’-cyanobiphenyl, also known as 4’-Hexyl-4-biphenylcarbonitrile, is a member of the nematic liquid crystals (LCs) family . Its primary targets are the dielectric anisotropy and elastic constants of the liquid crystal .

Mode of Action

The compound interacts with its targets by altering the structure of the liquid crystal. It changes the structure from positive to negative dielectric anisotropy at a critical frequency value . The splay (K 11) and bend (K 33) values decrease with frequency and laser illumination .

Biochemical Pathways

The compound affects the transient photoconductivity properties of the liquid crystal . The application of laser significantly alters the shape of the transient photoconductivity . The mobility of the charge carriers decreases with laser illumination .

Pharmacokinetics

It is known that the compound is insoluble , which may impact its bioavailability.

Result of Action

The compound’s action results in an increase in the transient photoconductivity of the liquid crystal with laser illumination . This change in photoconductivity can be controlled thermally, allowing the liquid crystal to switch between opaque and transparent states .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and light. For instance, laser illumination increases the critical frequency value of the liquid crystal . Additionally, the compound’s optical properties can be controlled thermally .

Future Directions

Future research on 4-Hexyl-4’-cyanobiphenyl could focus on its potential energy surface on a graphite surface , as well as its interfacial behavior at the air-water interface .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-4’-cyanobiphenyl typically involves the reaction of 4-bromo-4’-cyanobiphenyl with hexylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Hexyl-4’-cyanobiphenyl follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-4’-cyanobiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Hexyl-4’-cyanobiphenyl is unique due to its balanced alkyl chain length, which provides an optimal range of liquid crystalline phases and electro-optical properties. This makes it particularly suitable for applications in LCDs and other display technologies .

Properties

IUPAC Name

4-(4-hexylphenyl)benzonitrile
Source PubChem
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InChI

InChI=1S/C19H21N/c1-2-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(15-20)10-14-19/h7-14H,2-6H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VADSDVGLFDVIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Record name 4-N-HEXYL-4'-CYANOBIPHENYL
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DSSTOX Substance ID

DTXSID4025404
Record name 4-Hexyl-4'-cyanobiphenyl
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Molecular Weight

263.4 g/mol
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Physical Description

Milky-white thick liquid. (NTP, 1992)
Record name 4-N-HEXYL-4'-CYANOBIPHENYL
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Flash Point

greater than 220 °F (NTP, 1992)
Record name 4-N-HEXYL-4'-CYANOBIPHENYL
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 4-N-HEXYL-4'-CYANOBIPHENYL
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CAS No.

41122-70-7
Record name 4-N-HEXYL-4'-CYANOBIPHENYL
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-hexyl-
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Record name 4-Hexyl-4'-cyanobiphenyl
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Record name 4'-hexyl[1,1'-biphenyl]-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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